molecular formula C8H14Si B1363587 (Cyclopropylethynyl)trimethylsilane CAS No. 81166-84-9

(Cyclopropylethynyl)trimethylsilane

Cat. No. B1363587
CAS RN: 81166-84-9
M. Wt: 138.28 g/mol
InChI Key: IYQSVLJDYLPMCX-UHFFFAOYSA-N
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Description

“(Cyclopropylethynyl)trimethylsilane” is likely a silicon-based compound, given the presence of “trimethylsilane” in its name. Trimethylsilane is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .


Synthesis Analysis

While specific synthesis methods for “(Cyclopropylethynyl)trimethylsilane” are not available, trimethylsilyl derivatives are often used in metabolomics . They are also used in the analysis of carbohydrates by gas chromatography and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “(Cyclopropylethynyl)trimethylsilane” would likely involve a silicon atom bonded to three methyl groups and a cyclopropylethynyl group .

Scientific Research Applications

1. Intermetal Dielectrics

Research by Loboda (1999) discusses the use of trimethylsilane in depositing dielectric thin films in standard PECVD systems. This material has been applied in creating reduced permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, indicating its potential in advanced device multilevel metal interconnection schemes.

2. Reactions with Carbonyl Compounds

In 1983, a study by Kuwajima, Nakamura, & Hashimoto explored the reaction of (Phenylethynyl)trimethylsilane with various carbonyl compounds. This reaction led to the formation of silylated propargyl alcohol derivatives, showcasing the compound's utility in synthesizing specific organic molecules.

3. Coupling Reactions in Organic Synthesis

The coupling reactions of alkynylsilanes, including (Cyclopropylethynyl)trimethylsilane, have been studied by Nishihara et al. (2000). Their work demonstrates how these compounds can be used to synthesize conjugate diynes and disubstituted ethynes, indicating their importance in organic synthesis.

4. Gold-Catalyzed Oxidative Coupling Reactions

A study by Brenzovich, Brazeau, & Toste (2010) looked into the use of arylsilanes, including trimethylsilanes, in gold-catalyzed oxidative coupling reactions. This research highlights the role of these compounds in facilitating efficient and selective organic reactions.

5. Protection of Terminal Ethynyl Groups

The protection of terminal ethynyl groups using trimethylsilane has been a subject of study, as discussed by Eaborn, Thompson, & Walton (1967). They demonstrated how the trimethylsilyl group could be utilized in Grignard syntheses, proving its versatility in organic chemistry.

6. Synthesis of N-Cyclopropylanilines

Yoshida et al. (2003) investigated the synthesis of N-Cyclopropylanilines through the condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. Their work, available here, reveals the potential of trimethylsilane derivatives in synthesizing complex organic structures.

Future Directions

While specific future directions for “(Cyclopropylethynyl)trimethylsilane” are not available, synthetic chemistry, which includes the study and application of such compounds, faces challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

IUPAC Name

2-cyclopropylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQSVLJDYLPMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374130
Record name CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(trimethylsilyl)acetylene

CAS RN

81166-84-9
Record name CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SI Kozhushkov, K Wagner-Gillen, AF Khlebnikov… - …, 2010 - thieme-connect.com
The new 1, 1-dimethylpropargylamine surrogates, 1-ethynylcyclopropylamine (3) and 1-ethynylcyclobutylamine (5), were prepared as hydrochlorides from cyclopropylacetylene and 6-…
Number of citations: 16 www.thieme-connect.com
B Cui, Y Tian, Y Gao, S Hua, Y Shi… - The Journal of Organic …, 2023 - ACS Publications
Direct introduction of silyl radicals to forge C–Si bonds is of central importance in organic synthesis, owing to the formidable potential of silyl groups as coupling partners for further …
Number of citations: 4 pubs.acs.org

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